1,2,3,6,7,9-Hexachlorodibenzo-P-dioxin

Overview

Description

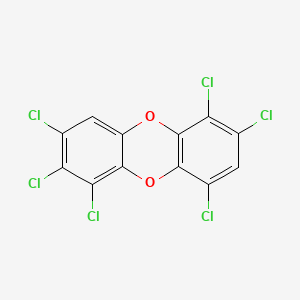

1,2,3,6,7,9-Hexachlorodibenzo-p-dioxin (CAS No. 19408-74-3) is a chlorinated dibenzo-p-dioxin (CDD) with six chlorine substituents positioned at the 1,2,3,6,7,9 sites of the dibenzo-p-dioxin backbone. Structurally, its molecular formula is C₁₂H₂Cl₆O₂, with a molecular weight of 390.86 g/mol. The compound is classified under organoheterocyclic compounds and is part of the chlorinated dibenzo-p-dioxins subgroup .

However, its thermal decomposition releases toxic chlorine vapors, highlighting its environmental and occupational hazards .

Preparation Methods

The synthesis of 1,2,3,6,7,9-Hexachlorodibenzo-P-dioxin typically involves the chlorination of dibenzo-p-dioxin under controlled conditions. Industrial production methods often involve high-temperature processes where organic materials containing chlorine are subjected to combustion or chemical reactions. High-resolution gas chromatography and mass spectrometry (HRGC/HRMS) are commonly used to detect and quantify this compound in environmental samples .

Chemical Reactions Analysis

1,2,3,6,7,9-Hexachlorodibenzo-P-dioxin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more chlorinated dioxins or other oxidized products.

Reduction: Under specific conditions, the compound can be reduced to less chlorinated forms.

Substitution: Chlorine atoms in the molecule can be substituted with other atoms or groups under appropriate conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C12H2Cl6O2

- Molecular Weight: 390.86 g/mol

- CAS Number: 64461-98-9

Sources and Formation

1,2,3,6,7,9-HxCDD is not produced intentionally but is formed as a by-product during various industrial processes such as:

- Manufacture of chlorinated pesticides.

- Incineration of waste materials containing chlorine.

- Production of polychlorinated biphenyls (PCBs).

Carcinogenicity Assessment

HxCDD has been implicated in carcinogenicity based on animal studies. Notable findings include:

- Animal Studies: Gavage studies with rats and mice have shown a dose-related increase in liver tumors (adenomas and carcinomas) linked to exposure to HxCDD mixtures . The National Toxicology Program (NTP) reported increased incidences of hepatocellular carcinomas in both male and female rodents following exposure .

- Carcinogenic Classification: The U.S. Environmental Protection Agency (EPA) classifies HxCDD as a probable human carcinogen based on sufficient evidence from animal studies .

Environmental Monitoring

HxCDD is monitored in environmental samples due to its persistence and potential bioaccumulation in the food chain. Applications include:

- Soil and Water Testing: Detection of HxCDD levels in soil and water bodies near industrial sites or waste incinerators to assess contamination levels.

- Biomonitoring: Assessing the presence of HxCDD in biological tissues (e.g., fish, human adipose tissue) to evaluate exposure risks.

Reference Dose (RfD)

The EPA has established reference doses for HxCDD based on chronic exposure assessments. The current RfD is not well defined but indicates the need for caution due to potential health impacts .

Occupational Exposure

Workers in industries involving chlorinated compounds may be at risk for exposure to HxCDD. Health effects linked to occupational exposure include:

Case Study 1: Industrial Emissions

A study conducted near a waste incineration facility showed elevated levels of HxCDD in local soil samples. This prompted community health assessments and monitoring programs to evaluate potential health impacts on residents living nearby .

Case Study 2: Seafood Contamination

Research has indicated that fish caught from contaminated waters exhibited significant levels of HxCDD. This raised concerns about dietary exposure among local populations relying on these fish as a food source, leading to advisories against consumption .

Mechanism of Action

The compound exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This binding leads to the activation of various genes involved in the metabolism of xenobiotics, including phase I and II detoxification enzymes such as CYP1A1. The activation of these pathways can result in toxic effects, including disruption of cell cycle regulation and induction of oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Chlorination Patterns

The toxicity and environmental behavior of PCDDs depend critically on the number and positions of chlorine substituents. Key structural analogs include:

- 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (CAS 57653-85-7): Differs in chlorine positions (1,2,3,6,7,8).

- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (CAS 39227-28-6): Chlorines at 1,2,3,4,7,8 positions.

- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (CAS 19408-74-3): Chlorines at 1,2,3,7,8,9 positions.

- 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (CAS 1746-01-6): The most toxic dioxin, with chlorines at lateral positions (2,3,7,8).

Table 1: Structural and Regulatory Comparison

Toxicity and Health Impacts

- Acute Lethality: Studies on rats show that lateral chlorination (e.g., 2,3,7,8-TCDD) drastically increases toxicity. For example, the LD₅₀ of TCDD in susceptible rat strains is ~10 μg/kg, whereas non-lateral isomers like 1,2,3,4,7,8-HxCDD exhibit lower acute lethality .

- Cancer Mortality: A cohort study using NHANES data (1999–2004) found that 1,2,3,6,7,8-HxCDD had a non-significant hazard ratio (HR) of 0.75 for cancer mortality, compared to 0.48 for 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) .

- Toxic Equivalency Factors (TEFs): The 2005 WHO TEF system assigns 1,2,3,7,8,9-HxCDD a TEF of 0.1, reflecting its moderate toxicity relative to TCDD (TEF = 1.0).

Environmental Persistence and Detection

- Occurrence in Fly Ash : Municipal waste incinerators produce fly ash rich in higher chlorinated dioxins. For instance, 1,2,3,4,6,7,8-HpCDD and OCDD dominate in fly ash, whereas hexachloro isomers like 1,2,3,6,7,9-HxCDD are less prevalent .

- Analytical Data : GC-MS/MS analyses show retention times and response factors vary by isomer. For example, 1,2,3,6,7,8-HxCDD elutes at 13.81 minutes with a response factor of 8034, compared to 16.23 minutes for 1,2,3,7,8,9-HxCDD .

- Environmental Levels : Biochar samples from México showed 1,2,3,6,7,8-HxCDD concentrations below detection limits (<0.15 ng/kg), suggesting lower environmental prevalence compared to TCDD and PeCDD .

Biological Activity

1,2,3,6,7,9-Hexachlorodibenzo-P-dioxin (HxCDD) is a member of the dioxin family, known for its environmental persistence and potential health effects. This article explores its biological activity, including toxicity, carcinogenicity, metabolism, and environmental impact.

Chemical Structure and Properties

HxCDD is characterized by its six chlorine atoms attached to a dibenzo-p-dioxin structure. Its molecular formula is C12H4Cl6O2, and it has a high lipophilicity, which contributes to its bioaccumulation in living organisms.

Toxicological Effects

Acute and Chronic Toxicity:

HxCDD exhibits significant toxicity in various animal models. Studies have shown that exposure to HxCDD leads to:

- Weight Loss: A dose-dependent decrease in body weight was observed in rodent models following exposure to HxCDD. For instance, male and female rats treated with doses of 80 µg/kg exhibited substantial weight loss compared to controls .

- Liver Damage: Histopathological examinations revealed degenerative liver changes and necrosis in rats and mice exposed to HxCDD. Notably, there was a significant increase in hepatocellular carcinomas in male rats at higher doses .

Table 1: Summary of Toxicological Findings

| Study Type | Organism | Dose (µg/kg) | Observed Effect |

|---|---|---|---|

| Carcinogenicity Study | Osborne-Mendel Rats | 1.25 - 5.0 | Increased liver tumors |

| Dermal Study | Swiss-Webster Mice | 0.005 - 0.01 | No significant carcinogenic response |

| Weight Gain Study | Sprague-Dawley Rats | 0.05 - 80 | Dose-dependent weight loss |

Carcinogenic Potential

The National Toxicology Program (NTP) conducted studies indicating that HxCDD has a potential carcinogenic effect. In male rats, there was a dose-related increase in hepatocellular carcinomas and neoplastic nodules following prolonged exposure . The study concluded that while evidence for carcinogenicity was inconclusive for male rats, female rats showed a clear increase in liver tumors at medium and high doses.

Metabolism and Biotransformation

Research indicates that HxCDD undergoes biotransformation primarily through microbial action. For example:

- Bacterial Catabolism: A study demonstrated that certain bacteria could degrade HxCDD into less chlorinated metabolites such as tetrachlorocatechol and tetrachlorophenol. This process is crucial for understanding how HxCDD can be biologically transformed in contaminated environments .

- Influence of Substitution Patterns: The metabolic pathways of HxCDD are influenced by the specific chlorine substitution pattern on the dioxin molecule. This affects both its toxicity and biodegradability .

Environmental Impact

HxCDD is persistent in the environment due to its stability and resistance to degradation. It is often found in:

- Soil and Sediments: Contamination from industrial processes and the use of certain pesticides has led to detectable levels of HxCDD in various ecosystems.

- Bioaccumulation: Due to its lipophilic nature, HxCDD accumulates in the fatty tissues of organisms, leading to biomagnification through food webs.

Table 2: Environmental Persistence

| Environmental Matrix | Concentration (pg/g) | Source of Contamination |

|---|---|---|

| Soil | 84.1 | Pesticides |

| Sediment | Varies | Industrial discharge |

| Aquatic Organisms | High levels | Bioaccumulation from contaminated water |

Case Studies

Several case studies have documented the effects of HxCDD exposure:

- Industrial Exposure: Workers at chemical manufacturing plants exhibited elevated levels of dioxins in their blood, correlating with increased incidences of liver disease and cancer.

- Environmental Remediation Projects: Sites contaminated with HxCDD have been subject to bioremediation efforts using specific bacterial strains capable of degrading dioxins effectively.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 1,2,3,6,7,9-HxCDD in environmental matrices?

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) is the gold standard. Key parameters include:

- Retention time : ~16.23 minutes (based on DB-5MS columns) .

- Ion monitoring : Use molecular ions (e.g., m/z 387.82 for accurate mass) and fragment ions for isomer specificity .

- Sample cleanup : Acidic silica gel columns and activated carbon dispersive extraction to remove interfering lipids and chlorinated compounds .

Q. How is the toxicity equivalence factor (TEF) assigned to 1,2,3,6,7,9-HxCDD?

TEFs are derived using relative potency (REP) values from in vivo and in vitro assays (e.g., Ah receptor binding, CYP1A induction). The 2005 WHO TEF methodology integrates:

- Interspecies variability : REP distributions from rodent models and human cell lines .

- Consensus weighting : Expert panels evaluate data quality and assign TEFs in half-order increments (e.g., 0.03 for certain hexachloro isomers) .

- Note : 1,2,3,6,7,9-HxCDD is not included in the WHO TEF list due to insufficient data, necessitating case-specific assessments .

Q. What are the primary mechanisms of toxicity for this compound?

- Ah receptor activation : Binds to the aryl hydrocarbon receptor (AhR), triggering transcriptional upregulation of CYP1A1/1B1, which disrupts oxidative stress pathways .

- Endocrine disruption : Interferes with estrogen and thyroid hormone signaling via crosstalk with AhR .

- Carcinogenic potential : Classified as a Group 3 carcinogen (IARC) due to inadequate evidence in humans but positive tumor promotion in mice (oral TDLo = 520 µg/kg over 2 years) .

Advanced Research Questions

Q. How can researchers optimize experimental designs for assessing chronic toxicity?

- Dose selection : Use subchronic exposure (e.g., 90-day rodent studies) to establish NOAEL/LOAEL before progressing to lifetime bioassays .

- Endpoint inclusion : Measure hepatic enzyme activity (e.g., EROD for CYP1A1), histopathology, and immune markers (e.g., cytokine profiles) .

- Positive controls : Include 2,3,7,8-TCDD to benchmark AhR-mediated responses .

Q. What strategies resolve discrepancies in toxicokinetic data across species?

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate species-specific hepatic clearance rates and adipose tissue partitioning coefficients .

- Interspecies scaling : Adjust for metabolic differences using allometric equations (e.g., mouse-to-human scaling factor of 12.3 for hepatic metabolism) .

- In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte assays to predict hepatic clearance and bioavailability .

Q. How can isomer-specific environmental fate studies distinguish 1,2,3,6,7,9-HxCDD from co-occurring congeners?

- Stable isotope dilution : Spike samples with -labeled analogs (e.g., 1,2,3,4,6,8--HxCDD) for precise quantification .

- Fugacity modeling : Predict environmental partitioning using log (6.8–7.2 for HxCDD) and soil organic carbon affinity () .

- Degradation studies : Monitor photolytic half-lives in water ( > 100 days) and microbial degradation rates in anaerobic sediments .

Q. What computational approaches improve risk assessment for underrepresented dioxins like 1,2,3,6,7,9-HxCDD?

- Quantitative structure-activity relationship (QSAR) : Train models using molecular descriptors (e.g., chlorination pattern, dipole moment) and existing TEF data .

- Probabilistic TEFs : Generate distributions of REP values to quantify uncertainty in toxicity predictions .

- Mixture toxicity modeling : Apply concentration addition models to assess cumulative effects with other dioxin-like compounds .

Q. Methodological Notes

- Isomer specificity : Always confirm congener identity via retention time alignment and ion ratio verification (e.g., m/z 387.82 ± 0.02) .

- Data gaps : Prioritize in vitro assays (e.g., DR-CALUX®) to generate REP values for 1,2,3,6,7,9-HxCDD .

- Ethical compliance : Adhere to OECD guidelines for animal studies and minimize sample sizes via fractional factorial designs .

Properties

IUPAC Name |

1,2,3,6,7,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)10-12(8(3)17)19-6-2-4(14)7(16)9(18)11(6)20-10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOHWGKNRKCEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074074 | |

| Record name | 1,2,3,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64461-98-9, 58802-51-0 | |

| Record name | 1,2,3,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64461-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo-p-dioxin, 1,2,3,4,5,7-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064461989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,7,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2S20KFX8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.